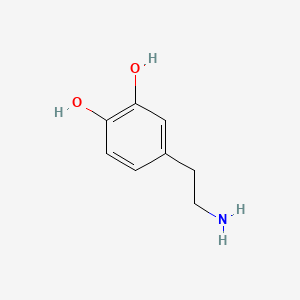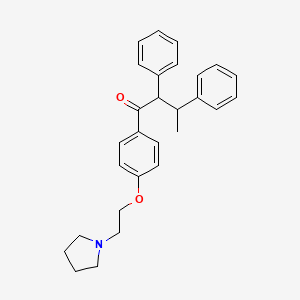
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone is a natural product found in Streptomyces gramineus and Streptomyces with data available.
Scientific Research Applications
Reactions and Synthesis
Reactions with Dienophiles
Studies have explored the reactions of derivatives of 2,3-diphenyl-1-butanone, such as 1,1-diphenyl-3-carbomethoxy-2-aza-1,3-butadiene, with various dienophiles. These compounds participate in Diels-Alder reactions, forming heterocycloadducts with electron-poor dienophiles. This demonstrates the compound's potential in organic synthesis and in creating diverse chemical structures (Balsamini et al., 1994).
Catalytic Aldol-Transfer Reactions
1,1-Diphenyl-1-hydroxy-3-butanone, a compound structurally related to 2,3-diphenyl-1-butanone, serves as a precursor for Al-enolate of acetone. This compound is useful in catalytic aldol-transfer reactions, highlighting the versatility of such compounds in organic synthesis (Xi & Nevalainen, 2006).
Synthesis of Labeled Compounds
Derivatives of 2,3-diphenyl-1-butanone have been used in the synthesis of carbon-14 labeled compounds, indicating their utility in creating isotopically labeled molecules for scientific research, such as in pharmacology or chemical tracing studies (Dischino et al., 2003).
Chemical Properties and Transformations
Observation of Fluorescence Properties
Donor-acceptor-substituted diphenylbutadienes display unique fluorescence properties in solid state, different from their solution state fluorescence. This insight into the photophysical properties of such compounds can be beneficial for applications in material science and photophysics (Davis et al., 2004).
Oxidation of Lignin Models
Diphenylbutanone derivatives are useful in the aerobic oxidation of lignin models, an important process in understanding lignin degradation which is vital for biomass conversion technologies (Hanson et al., 2010).
Pyrazolo[3,4-b]pyridine Formation
Compounds derived from 2,3-diphenyl-1-butanone have been used to synthesize pyrazolo[3,4-b]pyridines, which are important in pharmaceutical research (Quiroga et al., 1999).
properties
CAS RN |
55620-98-9 |
|---|---|
Product Name |
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone |
Molecular Formula |
C28H31NO2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2,3-diphenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C28H31NO2/c1-22(23-10-4-2-5-11-23)27(24-12-6-3-7-13-24)28(30)25-14-16-26(17-15-25)31-21-20-29-18-8-9-19-29/h2-7,10-17,22,27H,8-9,18-21H2,1H3 |
InChI Key |
LOOGANXPLOAKII-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
synonyms |
3-methyl-4'-(beta-pyrrolidinoethoxy)-2,3-diphenylpropiophenone E 492 E-492 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



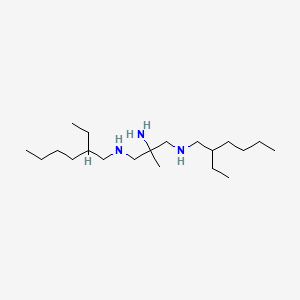
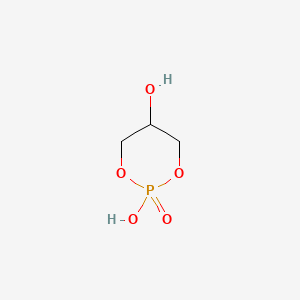
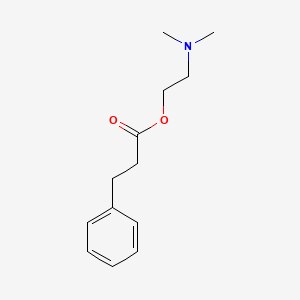
![1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone](/img/structure/B1211558.png)
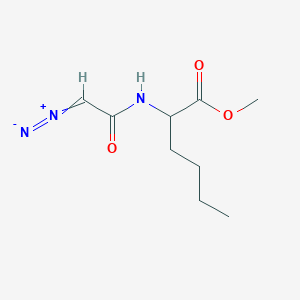
![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
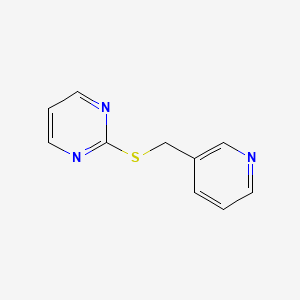
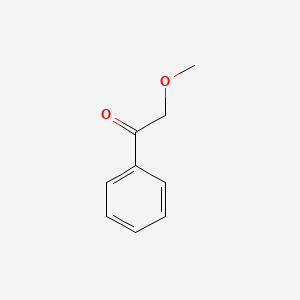
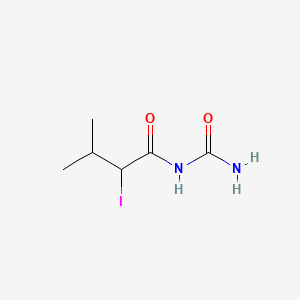
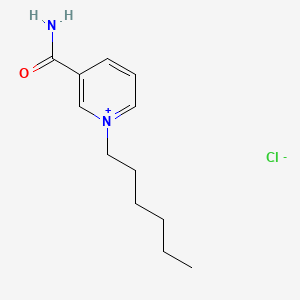
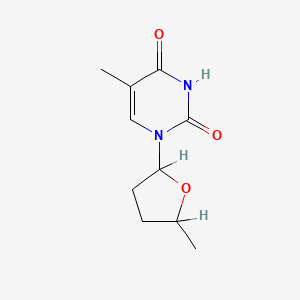
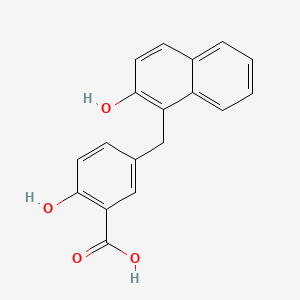
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)
